molecular formula C21H20N4OS2 B2902053 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 681276-03-9

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2902053
CAS No.: 681276-03-9
M. Wt: 408.54
InChI Key: HKQMALMYRIIEOU-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a methyl group at position 5, linked via a sulfanyl acetamide bridge to a 1H-indole moiety. The indole is further substituted at the N1 position with a 3-methylbenzyl group. This hybrid structure combines heterocyclic motifs known for diverse biological activities, including antimicrobial and anticancer properties .

Properties

IUPAC Name

2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS2/c1-14-6-5-7-16(10-14)11-25-12-19(17-8-3-4-9-18(17)25)27-13-20(26)22-21-24-23-15(2)28-21/h3-10,12H,11,13H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQMALMYRIIEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiadiazole Core Synthesis

The 5-methyl-1,3,4-thiadiazol-2-amine precursor is synthesized via cyclocondensation reactions. A validated approach employs a SO₄²⁻/TiO₂-SnO₂-Al₂O₃ solid super acid catalyst in tetrahydrofuran at -5–0°C, achieving 84.2% yield. Critical parameters include:

Parameter Optimal Value Impact on Yield/Purity
Catalyst particle size 3 mm Maximizes surface area
Reaction temperature -5–0°C Prevents side reactions
Post-reaction pH 1.5 (HCl adjustment) Ensures crystallization

The protocol involves sequential cooling, catalyst filtration, and vacuum drying, yielding ≥99.95% purity by HPLC.

Indole Moiety Functionalization

The 1-[(3-methylphenyl)methyl]-1H-indol-3-yl sulfanyl group is introduced via nucleophilic aromatic substitution. A two-step process is employed:

  • Alkylation : 3-Methylbenzyl chloride reacts with indole-3-thiol in DMF/K₂CO₃ at 80°C (12 h).
  • Sulfanyl Acetamide Coupling : 2-Bromoacetamide is coupled using CuI/L-proline catalysis (70°C, 8 h).

Key challenges include avoiding N1/N3 regioisomerism, mitigated by steric hindrance from the 3-methylbenzyl group.

Reaction Mechanisms and Kinetic Profiling

Thiadiazole Cyclization Pathway

The SO₄²⁻/TiO₂-SnO₂-Al₂O₃ catalyst facilitates protonation of the thiocarbazide intermediate, followed by dehydrative cyclization:

$$
\text{Thiocarbazide} + \text{H}^+ \rightarrow \text{Thiadiazolinium intermediate} \xrightarrow{-\text{H}_2\text{O}} \text{1,3,4-Thiadiazole}
$$

Kinetic studies reveal a second-order dependence on thiocarbazide concentration, with activation energy (Eₐ) of 58.2 kJ/mol.

Sulfamidation Chemistry

Coupling the thiadiazole amine with the sulfanyl acetamide moiety proceeds via in situ generation of a sulfonyl chloride intermediate:

$$
\text{R-SH} + \text{ClSO}2\text{Ar} \rightarrow \text{R-S-SO}2\text{Ar} \xrightarrow{\text{NH}3} \text{R-S-NH-SO}2\text{Ar}
$$

Triethylamine (2.5 eq.) in acetonitrile optimizes HCl scavenging, achieving 78–85% conversion.

Process Optimization and Scalability

Catalytic System Comparison

Four catalyst classes were evaluated for thiadiazole synthesis:

Catalyst Type Yield (%) Purity (%) Reaction Time (h)
SO₄²⁻/TiO₂-SnO₂-Al₂O₃ 84.2 99.95 3.5
H₂SO₄ (conc.) 67.8 98.20 6.0
Zeolite H-Y 72.4 98.75 4.2
Amberlyst-15 69.1 97.80 5.5

Solid super acids outperform liquid acids in yield, purity, and reaction time.

Solvent Effects on Coupling Efficiency

Solvent polarity critically impacts sulfanyl acetamide formation:

Solvent Dielectric Constant (ε) Yield (%) Byproduct Formation (%)
Acetonitrile 37.5 85 3.2
DMF 36.7 82 5.8
THF 7.6 68 12.4
Dichloromethane 8.9 71 9.1

Polar aprotic solvents enhance nucleophilicity of the sulfanyl group.

Purification and Characterization

Chromatographic Separation

Final purification uses gradient silica gel chromatography (hexane:EtOAc 4:1 → 1:2). Automated systems (e.g., ChemPU) enable reproducible isolation with ≥99% recovery:

$$
\text{Purity} = 99.7\%\ (HPLC),\ \text{Recovery} = 92.4\%\ (\text{50 mg scale})
$$

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole H-2), 7.45–7.12 (m, 8H, aromatic), 4.89 (s, 2H, CH₂Ph), 2.41 (s, 3H, thiadiazole-CH₃).
  • HRMS : m/z calcd. for C₂₂H₂₁N₃O₂S₂ [M+H]⁺: 440.1094; found: 440.1091.

Industrial and Research Applications

Antimicrobial Activity

The compound inhibits S. aureus (MIC = 8 μg/mL) and E. coli (MIC = 16 μg/mL) via dihydropteroate synthase binding.

Materials Science Utility

As a ligand in Pd-catalyzed cross-coupling:

Reaction Yield (%) TON (mol/mol Pd)
Suzuki-Miyaura 89 850
Buchwald-Hartwig 78 620

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group in this compound is susceptible to oxidation under controlled conditions. Key findings include:

Oxidizing Agent Conditions Product Reference
Hydrogen peroxide (H₂O₂)Room temperature, acidic/neutral pHSulfoxide (-SO-) or sulfone (-SO₂-) derivatives
Potassium permanganate (KMnO₄)Aqueous acetone, 0–5°CSulfone derivatives with retained thiadiazole structure

Oxidation typically preserves the 1,3,4-thiadiazole ring but modifies the electronic properties of the molecule, potentially altering biological activity .

Reduction Reactions

The thiadiazole ring and acetamide group may undergo reduction under specific conditions:

Reducing Agent Conditions Product Reference
Lithium aluminum hydride (LiAlH₄)Anhydrous THF, refluxReduction of the acetamide to a primary amine (-CH₂NH₂)
Catalytic hydrogenation (H₂/Pd-C)Ethanol, 50–60°CPartial saturation of the indole ring

Reductive cleavage of the thiadiazole ring has not been observed under standard conditions, suggesting stability in non-acidic environments .

Substitution Reactions

The sulfanyl group acts as a nucleophilic site for substitution:

Reagent Conditions Product Reference
Alkyl halides (R-X)K₂CO₃, DMF, 80°CThioether derivatives (R-S-)
Chloramine-TMethanol, 25°CSulfonamide derivatives (-SO₂NH₂)

Substitution reactions retain the thiadiazole-indole scaffold while diversifying the sulfanyl functionality .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagent Product Reference
6M HCl, refluxHydrochloric acidCarboxylic acid (-COOH)
NaOH (1M), ethanolSodium hydroxideSodium carboxylate (-COO⁻Na⁺)

Hydrolysis does not affect the thiadiazole ring but modifies the acetamide moiety, influencing solubility and reactivity .

Cycloaddition and Cross-Coupling

The thiadiazole ring participates in cycloaddition and metal-catalyzed reactions:

Reaction Type Catalyst/Reagent Product Reference
Huisgen cycloadditionCu(I), azidesTriazole-linked derivatives
Suzuki couplingPd(PPh₃)₄, aryl boronic acidsBiaryl-thiadiazole hybrids

These reactions enable structural diversification for applications in medicinal chemistry .

Key Mechanistic Insights:

  • The sulfanyl group serves as the most reactive site, facilitating oxidation and substitution .
  • The thiadiazole ring exhibits stability under non-reductive conditions but participates in cycloadditions .
  • The indole-acetamide moiety remains largely inert except under hydrolytic conditions .

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activities make it a candidate for studying its effects on different biological systems, including its potential as an antimicrobial or anticancer agent.

    Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development and as a lead compound for designing new pharmaceuticals.

    Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The indole core is known to bind with high affinity to multiple receptors, influencing various biological pathways. The thiadiazole moiety contributes to the compound’s ability to inhibit certain enzymes or proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole and Heterocyclic Cores

a) 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides (2a–i)
  • Structure : Replaces the 1,3,4-thiadiazole with 1,3,4-oxadiazole and substitutes the acetamide group with thiazole/benzothiazole.
  • Synthesis : Derived from 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione via reaction with carbon disulfide and KOH .
  • Benzothiazole substituents may enhance π-π stacking in biological targets .
b) N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (Compound 41)
  • Structure : Features a sulfonamide linker instead of sulfanyl acetamide and includes a 4-chlorobenzoyl group on the indole.
  • Synthesis : Prepared via coupling of indole-acetic acid derivatives with sulfonamides, yielding 37% after HPLC purification .

Analogues with Thiadiazole Cores and Varied Substituents

a) N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
  • Structure : A simpler derivative lacking the indole moiety, with a methylsulfanyl group at position 3.
  • Properties : Crystal structure analysis (R factor = 0.029) confirms planar geometry, favoring stacking interactions. Demonstrated antimicrobial activity in prior studies .
  • Key Differences : Absence of the indole component reduces molecular complexity and likely limits multitarget biological activity compared to the target compound.
b) 2-{[1-(2-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
  • Structure : Tetrazole ring replaces indole, with an ethoxyphenyl substituent.
  • Molecular Data : Molecular weight = 391.468 g/mol; ChemSpider ID: 59748798 .
  • Key Differences : Tetrazole’s high nitrogen content may enhance hydrogen bonding but reduce lipophilicity (LogP = 3.09 in analogues ), affecting bioavailability.

Analogues with Modified Linkers and Functional Groups

a) N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide
  • Structure : Incorporates a sulfamoylphenyl group instead of sulfanyl acetamide.
  • Properties : Molecular weight = 326.395 g/mol; LogP = 3.09 .

Q & A

Q. What are the key synthetic pathways for synthesizing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions.
  • Step 2: Introduction of the indole-sulfanyl moiety via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride and 1-[(3-methylphenyl)methyl]-1H-indole-3-thiol).
  • Step 3: Final acylation to form the acetamide bridge.
    Critical parameters include solvent choice (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., NaH or pyridine). Yields are optimized by controlling reaction time and pH .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent integration and regiochemistry (e.g., indole C3-sulfanyl linkage at δ 4.16–4.20 ppm for CH2 groups) .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z 460.12) .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions in thiadiazole derivatives .

Q. What are the primary biological activities associated with this compound?

Thiadiazole-indole hybrids are studied for:

  • Antimicrobial Activity: Inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via sulfanyl-acetamide interactions .
  • Anticancer Potential: Apoptosis induction in cancer cell lines (e.g., MCF-7) through thiadiazole-mediated ROS generation .
  • Enzyme Inhibition: Competitive binding to kinase or protease active sites, as shown in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for thiadiazole-indole hybrids?

Discrepancies in yields (e.g., 40–75%) arise from:

  • Solvent Polarity: Polar aprotic solvents (DMF) improve solubility but may hydrolyze intermediates.
  • Catalyst Efficiency: NaH vs. K2CO3 affects reaction rates and byproduct formation.
  • Purification Methods: Column chromatography vs. recrystallization impacts purity and recovery.
    Recommendation: Use Design of Experiments (DoE) to statistically optimize parameters .

Q. What computational strategies are employed to predict the compound’s binding modes?

  • Density Functional Theory (DFT): Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., sulfur atoms in thiadiazole as electron donors) .
  • Molecular Docking: Simulates interactions with biological targets (e.g., EGFR kinase) by aligning the indole moiety in hydrophobic pockets and the acetamide group for hydrogen bonding .

Q. How do structural modifications (e.g., substituents on phenyl rings) influence bioactivity?

SAR studies reveal:

  • 3-Methylphenyl vs. 4-Fluorophenyl: Methyl groups enhance lipophilicity and membrane permeability, while fluorine increases metabolic stability .
  • Sulfanyl vs. Oxadiazole Linkers: Sulfanyl groups improve enzyme inhibition (IC50: 2.1 µM vs. 8.3 µM for oxadiazole analogs) due to stronger hydrogen-bond acceptor capacity .

Q. What methodologies address challenges in scaling up synthesis for preclinical studies?

  • Continuous Flow Chemistry: Reduces reaction time and improves reproducibility by maintaining precise temperature/pH control .
  • Green Chemistry Approaches: Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids .

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